molecular formula C13H7ClFNO4 B6391734 MFCD18317930 CAS No. 1261926-45-7

MFCD18317930

Cat. No.: B6391734
CAS No.: 1261926-45-7
M. Wt: 295.65 g/mol
InChI Key: RLHJRZIVXVMWMD-UHFFFAOYSA-N
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Description

MFCD18317930 is a chemical compound with unique properties that have garnered interest in various scientific fields

Preparation Methods

The synthesis of MFCD18317930 involves several steps, including the use of specific reagents and reaction conditions. One common synthetic route includes the preparation of a triazolo ring compound methanesulfonate crystal form. The preparation method is simple and suitable for industrial large-scale production, ensuring good solubility and stability of the final product .

Chemical Reactions Analysis

Scientific Research Applications

MFCD18317930 has a wide range of applications in scientific research. In chemistry, it is used in the synthesis of complex molecules and as a reagent in various reactions. In biology, it plays a role in studying cellular processes and molecular interactions. In medicine, this compound is investigated for its potential therapeutic effects and as a component in drug development. Industrially, it is used in the production of pharmaceuticals and other chemical products .

Mechanism of Action

The mechanism of action of MFCD18317930 involves its interaction with specific molecular targets and pathways. For example, it can inhibit certain enzymes or modulate signaling pathways, leading to its observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

MFCD18317930 can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with triazolo ring structures or those involved in similar chemical reactions. The comparison can be based on factors such as reactivity, stability, and solubility. For instance, compounds with similar triazolo ring structures may share some reactivity but differ in their stability and solubility profiles .

Conclusion

This compound is a versatile compound with significant potential in various scientific fields Its unique properties and reactivity make it a valuable tool for researchers in chemistry, biology, medicine, and industry

Properties

IUPAC Name

5-(5-carboxy-2-fluorophenyl)-2-chloropyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7ClFNO4/c14-11-4-8(13(19)20)9(5-16-11)7-3-6(12(17)18)1-2-10(7)15/h1-5H,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLHJRZIVXVMWMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)C2=CN=C(C=C2C(=O)O)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7ClFNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50687901
Record name 5-(5-Carboxy-2-fluorophenyl)-2-chloropyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50687901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261926-45-7
Record name 5-(5-Carboxy-2-fluorophenyl)-2-chloropyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50687901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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